

Spectroscopic Characterization of But-3-yn-1-amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: **But-3-yn-1-amine hydrochloride**

Cat. No.: **B1340743**

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Introduction

But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) is a versatile building block in organic and medicinal chemistry.^[1] Its structure incorporates a terminal alkyne and a primary amine, making it a valuable precursor for the synthesis of a wide range of molecules, including heterocyclic compounds and potential pharmaceutical agents.^[1] The presence of these two functional groups provides unique opportunities for selective chemical modifications, such as click chemistry reactions at the alkyne terminus and nucleophilic additions or substitutions at the amine. As with any chemical reagent, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **But-3-yn-1-amine hydrochloride**. The focus is not merely on the data itself, but on the underlying principles that govern the spectral output, thereby offering a framework for the analysis of similarly functionalized small molecules.

Molecular Structure and Spectroscopic Overview

The hydrochloride salt form significantly influences the spectroscopic properties of the molecule, particularly those related to the amine group. The protonation of the nitrogen atom to form an ammonium salt (-NH3+) alters the electronic environment of adjacent nuclei and the vibrational modes of the N-H bonds.^{[2][3]} Understanding this transformation is key to accurate spectral interpretation.

Caption: Chemical structure and atom numbering of **But-3-yn-1-amine hydrochloride**.

The following sections will detail the expected spectroscopic signatures for this molecule, providing researchers with the necessary tools for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **But-3-yn-1-amine hydrochloride**, both ^1H and ^{13}C NMR provide distinct, interpretable signals.

Expertise & Causality: Interpreting the NMR Spectra

The key to interpreting the NMR spectra lies in understanding the electronic effects of the two primary functional groups.

- Terminal Alkyne ($-\text{C}\equiv\text{CH}$): The sp-hybridized carbons and the attached acetylenic proton have characteristic chemical shifts. The π -system of the alkyne creates magnetic anisotropy, which influences nearby nuclei.
- Ammonium Group ($-\text{CH}_2\text{-NH}_3^+$): The protonation of the amine creates a positively charged, strongly electron-withdrawing ammonium group. This effect deshields adjacent protons and carbons, causing their signals to appear further downfield (at a higher ppm value) compared to the corresponding free amine.^[2]

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show four distinct signals.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-4 (\equiv C-H)	~2.5 - 2.8	Triplet (t)	~2.6	1H	Acetylenic proton, coupled to the two H-2 protons.
H-1 (-CH ₂ -NH ₃ ⁺)	~3.1 - 3.4	Triplet (t)	~7.0	2H	Deshielded by the adjacent electron-withdrawing NH ₃ ⁺ group; coupled to H-2.
H-2 (-C-CH ₂ -C-)	~2.6 - 2.9	Quartet (q) or Triplet of Triplets (tt)	J(H2-H1) ≈ 7.0, J(H2-H4) ≈ 2.6	2H	Methylene group flanked by the alkyne and the other methylene; shows coupling to both H-1 and H-4.
NH ₃ ⁺	~8.0 - 8.5	Broad singlet (br s)	-	3H	Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange. Position is

solvent-
dependent.

Note: Predicted values are based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and concentration.[\[2\]](#)[\[4\]](#)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon environments.

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (-CH ₂ -NH ₃ ⁺)	~35 - 40	Aliphatic carbon significantly deshielded by the adjacent NH ₃ ⁺ group. [4]
C-2 (-C-CH ₂ -C-)	~18 - 23	Standard aliphatic methylene carbon.
C-3 (-C≡CH)	~80 - 85	sp-hybridized carbon of the alkyne.
C-4 (≡CH)	~70 - 75	sp-hybridized terminal carbon of the alkyne, typically upfield of the internal alkyne carbon.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **But-3-yn-1-amine hydrochloride** in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterium oxide (D₂O) is an excellent choice as the compound is a salt, but note that the NH₃⁺ protons will exchange with deuterium and become invisible in the spectrum.[\[4\]](#) Using DMSO-d₆ will allow for the observation of all protons.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition:
 - Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ^1H NMR signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: Interpreting the IR Spectrum

For **But-3-yn-1-amine hydrochloride**, the IR spectrum is dominated by features of the ammonium ion and the terminal alkyne. The spectrum of the salt is markedly different from that of the free primary amine.^[3]

- Free Primary Amine (-NH₂): Would show two sharp-to-medium peaks (asymmetric and symmetric N-H stretching) in the 3300-3500 cm⁻¹ region.^[5]
- Primary Ammonium Salt (-NH₃⁺): The N-H stretches are replaced by a very broad and strong absorption band, often spanning from 2800 to 3200 cm⁻¹, which is characteristic of the stretching vibrations in an ammonium ion.^[3] This broad feature often has some finer structure (combination bands) superimposed on it.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
≡C-H Stretch	~3300	Strong, Sharp	Characteristic stretch for a terminal alkyne C-H bond.
N-H Stretch (in NH ₃ ⁺)	2800 - 3200	Strong, Very Broad	Diagnostic feature of a primary amine salt. ^[3] Overlaps with C-H stretches.
C-H Stretch (Aliphatic)	2850 - 2960	Medium	Stretching vibrations of the CH ₂ groups, often observed as shoulders on the broad N-H absorption.
C≡C Stretch	2100 - 2140	Weak to Medium, Sharp	Characteristic stretch for a terminal alkyne C≡C bond. Its intensity is variable.
N-H Bend (in NH ₃ ⁺)	1560 - 1620	Medium	Asymmetric bending (deformation) of the NH ₃ ⁺ group. ^[3]

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm^{-1} . Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

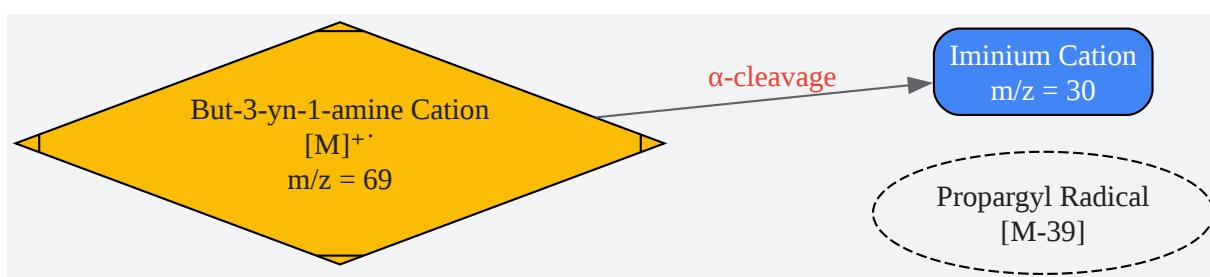
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

Expertise & Causality: Interpreting the Mass Spectrum

Since the compound is a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal and will show the cationic form of the molecule. Electron Ionization (EI) would require the free base and would lead to more extensive fragmentation.

- Parent Ion (ESI, Positive Mode): The analysis will detect the but-3-yn-1-amine cation, $[\text{C}_4\text{H}_7\text{N} + \text{H}]^+$, which is simply the protonated free base. Its m/z value will correspond to the molecular weight of the free base (69.10 g/mol) plus the mass of a proton.
 - Expected $[\text{M}+\text{H}]^+ = 70.06 \text{ m/z}$
- Fragmentation (EI or CID): The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.^{[6][7]} This process results in the formation of a stable, resonance-stabilized iminium cation.



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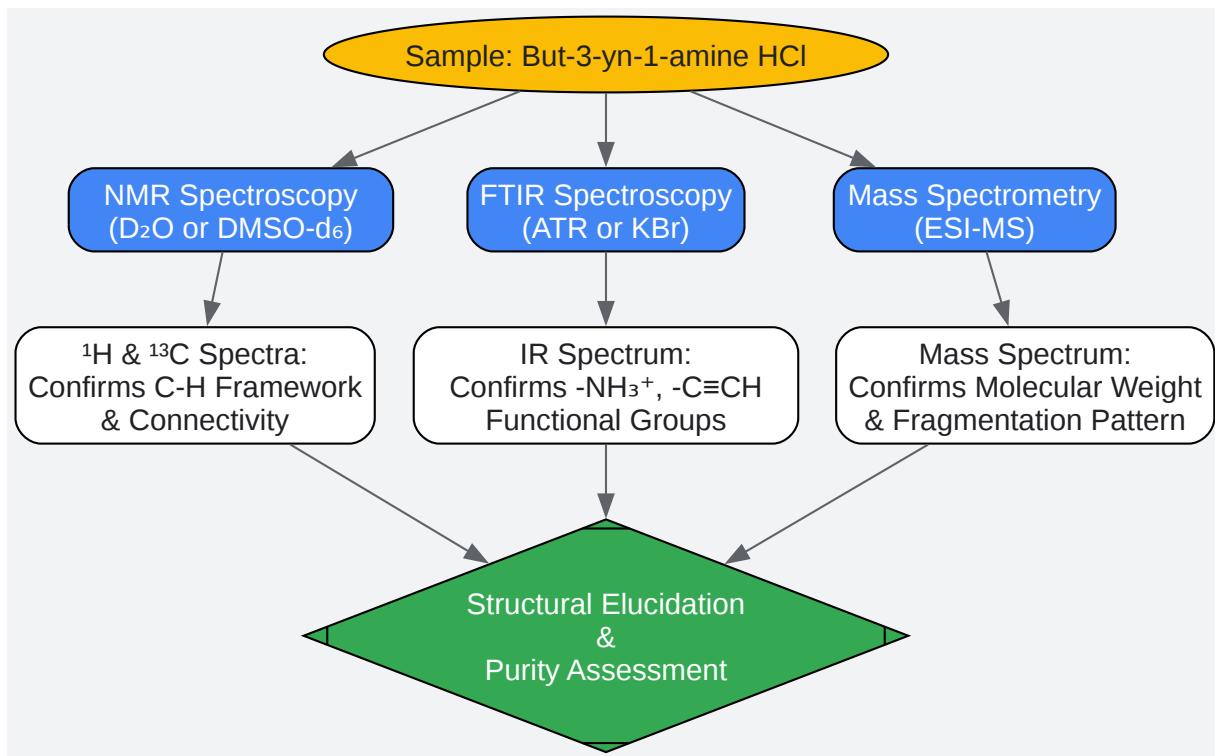
Caption: Predicted alpha-cleavage fragmentation of the But-3-yn-1-amine radical cation.

Ion	Expected m/z	Rationale
$[\text{M}+\text{H}]^+$	70.06	(ESI) The protonated molecule of the free base ($\text{C}_4\text{H}_7\text{N}$).
$[\text{M}]^+$	69.06	(EI) Molecular ion of the free base. As it contains one nitrogen atom, its mass is odd, consistent with the Nitrogen Rule. [6]
$[\text{M}-\text{C}_3\text{H}_3]^+$	30.03	(EI) The base peak resulting from alpha-cleavage, with loss of a propargyl radical ($\bullet\text{CH}_2\text{C}\equiv\text{CH}$). The resulting fragment is $[\text{CH}_2=\text{NH}_2]^+$. [6]

Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or TOF analyzer).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).
- Tandem MS (MS/MS): For structural confirmation, the $[\text{M}+\text{H}]^+$ ion (m/z 70) can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment spectrum, which would be expected to show the characteristic amine fragments.

Workflow for Spectroscopic Analysis

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Caption: General workflow for the complete spectroscopic characterization of **But-3-yn-1-amine hydrochloride**.

Conclusion

The comprehensive spectroscopic analysis of **But-3-yn-1-amine hydrochloride** relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (ammonium and terminal alkyne), and mass spectrometry verifies the molecular weight and predictable fragmentation. By understanding the principles behind the expected spectral features, researchers can confidently identify this versatile building block and ensure its suitability for their synthetic applications.

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